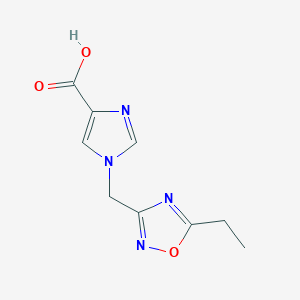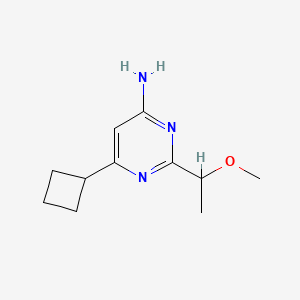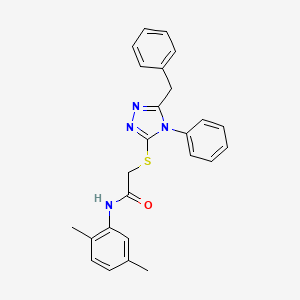
N-(2-Ethynylpyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Etinilpiridin-4-il)acetamida es un compuesto químico con la fórmula molecular C9H8N2O y un peso molecular de 160.17 g/mol Se caracteriza por la presencia de un grupo etinilo unido al anillo de piridina, que está conectado a un grupo acetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Etinilpiridin-4-il)acetamida normalmente implica la reacción de 2-etinilpiridina con anhídrido acético en presencia de un catalizador. La reacción se lleva a cabo en condiciones controladas de temperatura y presión para garantizar la formación del producto deseado . La reacción se puede representar de la siguiente manera:
[ \text{2-Etinilpiridina} + \text{Anhídrido Acético} \rightarrow \text{N-(2-Etinilpiridin-4-il)acetamida} ]
Métodos de producción industrial
En un entorno industrial, la producción de N-(2-Etinilpiridin-4-il)acetamida puede implicar reactores a gran escala y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía pueden mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Etinilpiridin-4-il)acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo etinilo se puede oxidar para formar los compuestos carbonílicos correspondientes.
Reducción: El compuesto se puede reducir para formar derivados saturados.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución con varios electrófilos y nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del grupo etinilo puede producir compuestos carbonílicos, mientras que la reducción puede producir derivados saturados .
Aplicaciones Científicas De Investigación
N-(2-Etinilpiridin-4-il)acetamida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de N-(2-Etinilpiridin-4-il)acetamida implica su interacción con objetivos moleculares y vías específicas. El grupo etinilo y el anillo de piridina juegan papeles cruciales en su unión a proteínas y enzimas diana, lo que lleva a la modulación de su actividad. Los objetivos moleculares y las vías específicas involucradas dependen de la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-Etinilpiridin-3-il)acetamida
- N-(2-Etinilpiridin-5-il)acetamida
- N-(2-Etinilpiridin-6-il)acetamida
Unicidad
N-(2-Etinilpiridin-4-il)acetamida es única debido a la posición específica del grupo etinilo en el anillo de piridina, que influye en su reactividad química y actividad biológica. Esta especificidad posicional puede conducir a diferencias en la afinidad de unión, la selectividad y la eficacia general en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C9H8N2O |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
N-(2-ethynylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-6-9(4-5-10-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) |
Clave InChI |
UVNUVVPJCGDYMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)


![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![2-(Difluoromethoxy)-5-(methylthio)benzo[d]oxazole](/img/structure/B11782561.png)
